(R)-4-Benzhydryloxazolidin-2-one
Overview
Description
®-4-Benzhydryloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is known for its utility as a chiral auxiliary, which helps in the asymmetric synthesis of various enantiomerically pure compounds. Its unique structure, featuring a benzhydryl group attached to an oxazolidinone ring, imparts distinct chemical properties that make it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzhydryloxazolidin-2-one typically involves the reaction of benzhydrol with ®-glycidol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxazolidinone ring. Common catalysts used in this reaction include Lewis acids such as titanium tetrachloride or boron trifluoride etherate. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-4-Benzhydryloxazolidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzhydryloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups onto the oxazolidinone ring.
Scientific Research Applications
®-4-Benzhydryloxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs with chiral centers, enhancing their efficacy and reducing side effects.
Industry: The compound is used in the production of fine chemicals and specialty materials, contributing to advancements in materials science and engineering.
Mechanism of Action
The mechanism of action of ®-4-Benzhydryloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming temporary covalent bonds with substrates, it induces chirality in the resulting products. This process involves the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomers. The molecular targets and pathways involved in this mechanism include various enzymes and catalytic systems that facilitate the formation and cleavage of covalent bonds.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzhydryloxazolidin-2-one: The enantiomer of ®-4-Benzhydryloxazolidin-2-one, used in similar applications but with opposite chirality.
4-Benzyl-2-oxazolidinone: A structurally similar compound with a benzyl group instead of a benzhydryl group.
4-Phenyl-2-oxazolidinone: Another related compound with a phenyl group attached to the oxazolidinone ring.
Uniqueness
®-4-Benzhydryloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the benzhydryl group, which imparts distinct steric and electronic properties. These characteristics make it particularly effective as a chiral auxiliary in asymmetric synthesis, providing high enantioselectivity and facilitating the production of enantiomerically pure compounds.
Properties
IUPAC Name |
(4R)-4-benzhydryl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOCTJMBYZNEJH-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431618 | |
Record name | (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173604-33-6 | |
Record name | (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 173604-33-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is (R)-4-Benzhydryloxazolidin-2-one typically used for in organic chemistry?
A1: this compound is a chiral auxiliary. [] This means it is a molecule that is temporarily attached to a starting material to control the stereochemistry, or 3D arrangement of atoms, in a subsequent chemical reaction. The chiral auxiliary can then be removed to yield the desired enantiomer of the product.
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